5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole
Overview
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
Compounds containing a 1,2,4-oxadiazole heterocycle are known to exhibit broad-spectrum biological activities . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect the carbonic anhydrase pathway.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown promising results in various therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole or oxadiazole rings.
Scientific Research Applications
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural motifs are found in various biologically active molecules, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid: This compound features a benzoic acid moiety instead of an indole ring.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds have an aniline moiety attached to the oxadiazole ring.
Uniqueness
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold in medicinal chemistry, while the oxadiazole ring offers diverse biological activities. This combination makes the compound a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
5-(1H-indol-5-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMVHFIUIRJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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